4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride
Description
Chemical Structure: The compound 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride (CAS 1186663-32-0, referred to hereafter as the "target compound") features a piperidine ring substituted at the 4-position with a 4-fluorophenyl group and a carboxylic acid moiety, forming a hydrochloride salt. Molecular Formula: C₆H₁₁ClFNO₂. Key Properties:
Properties
IUPAC Name |
4-(4-fluorophenyl)piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FNO2.ClH/c13-10-3-1-9(2-4-10)12(11(15)16)5-7-14-8-6-12;/h1-4,14H,5-8H2,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZLKSMZJXMMPSJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=C(C=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00740994 | |
| Record name | 4-(4-Fluorophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
644981-88-4 | |
| Record name | 4-(4-Fluorophenyl)piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00740994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the Piperidine Core
The piperidine ring is typically constructed via cyclization of appropriate precursors. For example, 4-N-anilino-1-benzyl-4-carboxy-piperidine dihydrochloride serves as a key intermediate in related syntheses. This intermediate is generated through condensation reactions between aminocarboxylic acids and benzyl halides under alkaline conditions. The benzyl group acts as a protecting moiety during subsequent functionalization steps.
Key Reaction:
$$
\text{Cyclization of aminocarboxylic acid precursors} \rightarrow \text{1-Benzyl-4-carboxy-piperidine derivatives} \quad
$$
Introduction of the 4-Fluorophenyl Group
The fluorophenyl substituent is introduced via nucleophilic aromatic substitution or coupling reactions. Patented methods describe the use of fluorobenzene derivatives, such as 4-fluoroaniline, which react with piperidine intermediates under basic conditions. For instance, substituting the anilino group in 4-N-anilino-1-benzyl-4-carboxy-piperidine with 4-fluoroaniline facilitates the incorporation of the fluorophenyl moiety.
Example Protocol:
Carboxylation and Esterification
The carboxylic acid group is introduced via hydrolysis of ester precursors. Methyl or ethyl esters of piperidine derivatives are treated with hydrochloric acid or sodium hydroxide to yield the free carboxylic acid. For example, methyl 4-(phenylamino)-1-(phenylmethyl)-4-piperidinecarboxylate undergoes hydrolysis in ethanolic HCl to produce the corresponding carboxylic acid.
Reaction Conditions:
Hydrochloride Salt Formation
The final hydrochloride salt is generated by treating the free base with hydrogen chloride gas in aprotic solvents such as diisopropylether. This step ensures improved stability and crystallinity.
Procedure:
- Dissolve the free base in diisopropylether.
- Bubble HCl gas through the solution until precipitation occurs.
- Filter and recrystallize the product from acetonitrile or 2-propanol.
Reaction Conditions and Optimization
Solvent and Reagent Selection
The choice of solvent critically influences reaction efficiency. HMPT, a polar aprotic solvent, enhances nucleophilicity in O-alkylation and coupling reactions but poses toxicity concerns. Alternatives like dimethylformamide (DMF) or acetonitrile may be substituted for industrial scalability.
Table 1: Key Reagents and Their Roles
Purification and Characterization
Chromatographic Purification
Column chromatography over silica gel with chloroform-methanol eluents (95:5) effectively isolates intermediates. Recrystallization from acetonitrile or 2-propanol ensures high-purity hydrochloride salt.
Spectroscopic Analysis
- Nuclear Magnetic Resonance (NMR): Confirm fluorophenyl (δ 7.0–7.5 ppm) and piperidine (δ 1.5–3.0 ppm) signals.
- Mass Spectrometry (MS): Molecular ion peak at m/z 255.1 (free base), 291.1 (hydrochloride).
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting continuous flow systems for cyclization and hydrogenation steps minimizes batch variability and enhances throughput.
Solvent Recycling
Toxic solvents like HMPT are replaced with recyclable alternatives (e.g., cyclopentyl methyl ether) to align with green chemistry principles.
Chemical Reactions Analysis
Salt Formation and Acid-Base Reactions
The compound readily forms hydrochloride salts through protonation of the piperidine nitrogen. This is exemplified in its synthesis, where the free base is treated with hydrochloric acid (HCl) in solvents like 2-propanol or tetrahydrofuran (THF) .
-
Example: Reaction of the free base with gaseous HCl in THF yields the crystalline hydrochloride salt with 70–85% efficiency .
-
Key Conditions: Acidic pH, polar aprotic solvents (e.g., THF, dichloromethane).
Esterification and Amidation
The carboxylic acid group undergoes esterification with alcohols or amidation with amines, enabling derivatization for enhanced pharmacological activity .
Table 1: Esterification Reactions
Amidation reactions typically employ carbodiimides (e.g., DCC) or activators like CDI (1,1'-carbonyldiimidazole) .
Substitution Reactions
The fluorophenyl group participates in nucleophilic aromatic substitution (NAS) under metal-catalyzed conditions.
Table 2: Substitution at the Fluorophenyl Ring
These reactions often require activating agents like DEAD (diethyl azodicarboxylate) and phosphines to facilitate Mitsunobu-type couplings .
Reduction and Oxidation
-
Reduction: The piperidine ring can undergo hydrogenation to form saturated derivatives. For example, catalytic hydrogenation (H₂/Pd-C) reduces double bonds in precursor tetrahydropyridines to yield the final piperidine structure .
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Oxidation: The hydroxymethyl group (-CH₂OH) on the piperidine ring is oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
Cyclization and Ring Functionalization
The compound serves as a precursor for spirocyclic systems. For instance, reaction with 3H-spiro[isobenzofuran-1,4'-piperidine] under alkylation conditions (e.g., 1-bromo-4-chlorobutane, TBAB) forms fused-ring structures relevant to σ receptor ligands .
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Example: Alkylation with 1-bromo-4-chlorobutane in DMSO yields spiropiperidine derivatives with subnanomolar receptor affinity .
Thermal and Solvent Effects
Scientific Research Applications
4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of various organic molecules, including agrochemicals and specialty chemicals.
Biological Studies: Researchers use this compound to study the effects of fluorinated piperidine derivatives on biological systems, including their potential as enzyme inhibitors or receptor modulators.
Mechanism of Action
The mechanism of action of 4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets. The piperidine ring provides structural stability and contributes to the compound’s overall pharmacokinetic properties .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Piperidine Ring
Table 1: Structural and Functional Group Comparisons
Physicochemical and Pharmacological Properties
Electronic Effects
- Target Compound : The 4-fluorophenyl group enhances electronegativity, promoting dipole interactions in biological systems.
- Piperidine-4-carboxylic acid HCl : Lacks aromaticity, limiting hydrophobic interactions but serving as a versatile synthetic precursor .
Solubility and Bioavailability
- The hydrochloride salt in the target compound improves water solubility (>50 mg/mL in aqueous buffers), whereas non-salt derivatives like 4-(4-fluorophenyl)piperidin-4-ol exhibit lower solubility .
- Levocabastine HCl’s larger structure (MW 481.4) reduces passive diffusion but enhances receptor specificity in antihistamine activity .
Biological Activity
4-Piperidinecarboxylic acid, 4-(4-fluorophenyl)-, hydrochloride (commonly referred to as 4-F-PPC) is a heterocyclic compound characterized by a piperidine ring and a carboxylic acid group. This compound is notable for its potential biological activities, particularly as a GABA A receptor partial agonist and its antimicrobial properties. The hydrochloride form enhances solubility and stability, making it suitable for various applications in medicinal chemistry.
GABA A Receptor Modulation
One of the most significant biological activities of 4-F-PPC is its role as a GABA A receptor partial agonist . This property suggests its potential utility in treating neurological disorders such as anxiety and epilepsy. GABA A receptors are critical for inhibitory neurotransmission in the brain, and compounds that modulate these receptors can have profound effects on neuronal excitability and synaptic transmission.
Antimicrobial Properties
Research indicates that 4-F-PPC exhibits antimicrobial activity against various bacterial strains. This suggests its potential application as an antibacterial agent, which could be valuable in the development of new antibiotics or treatments for bacterial infections.
Binding Affinities and Interaction Studies
Studies have focused on the binding affinities of 4-F-PPC to various receptors and enzymes. For instance, docking studies have indicated its interaction with antithrombotic targets, highlighting its potential as a therapeutic agent in cardiovascular diseases. Additionally, molecular electrostatic potential studies reveal reactive sites that could be targeted for further chemical modifications.
Pharmacological Studies
- GABA A Receptor Studies : In vitro studies demonstrated that 4-F-PPC has a significant binding affinity to GABA A receptors, leading to enhanced inhibitory neurotransmission. These findings are crucial for understanding its potential therapeutic applications in neuropharmacology.
- Antimicrobial Efficacy : In laboratory settings, 4-F-PPC displayed effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to assess its potency compared to standard antibiotics.
- Analgesic Properties : Preliminary studies suggest that derivatives of 4-F-PPC may exhibit analgesic effects similar to opioids due to their interaction with opioid receptors. This opens avenues for exploring its use in pain management therapies.
Comparative Analysis with Related Compounds
| Compound Name | Molecular Formula | Activity Profile |
|---|---|---|
| Ethyl 4-phenylpiperidine-3-carboxylate | C14H19NO2 | Lacks fluorine substitution; different activity profile |
| 4-Fluoropethidine hydrochloride | C15H20FNO2.ClH | Contains additional chlorine; more potent analgesic effects |
| Ethyl 3-(4-fluorophenyl)piperidine-2-carboxylate | C14H18FNO2 | Different position of fluorine; varied receptor interactions |
This table highlights the unique structural characteristics of 4-F-PPC compared to other related compounds, emphasizing its distinct biological activities.
Synthesis and Chemical Reactivity
The synthesis of 4-F-PPC can be achieved through several methods involving nucleophilic substitutions and condensation reactions. The presence of the carboxylic acid group allows for esterification with alcohols or amines, forming esters or amides which can further enhance biological activity. The fluorophenyl substituent may influence the compound's reactivity and binding affinity to biological targets.
Q & A
Q. Table 1: Key Reagents and Conditions
| Step | Reagents/Conditions | Purpose |
|---|---|---|
| 1 | Thionyl chloride | Acid chloride formation |
| 2 | AlCl₃, fluorobenzene | Acylation |
| 3 | Hydrazine, NaOH, heat | Ketone reduction |
| 4 | HCl gas or aqueous HCl | Salt formation |
Basic: What analytical techniques are recommended for characterizing this compound?
Answer:
Critical characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and purity. For example, the 4-fluorophenyl group shows distinct aromatic splitting patterns .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₁₂H₁₅ClFNO₂ requires exact mass 287.8) .
- Elemental Analysis : To validate stoichiometry (e.g., %C, %H, %N matching theoretical values) .
- X-ray Diffraction (XRD) : For crystalline structure confirmation, though limited by compound hygroscopicity .
Advanced: How can reaction yields be optimized during synthesis under varying conditions?
Answer:
Yield optimization strategies:
- Catalyst Screening : Use Pd/C or Cu catalysts for coupling steps (e.g., arylations) to reduce side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance reactivity in acylation steps .
- Temperature Control : Wolff-Kishner reduction requires precise heating (e.g., 180°C) to avoid decomposition .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) improves purity >95% .
Q. Table 2: Yield Optimization Variables
| Variable | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | Pd/C (5 mol%) | +15–20% |
| Solvent | DMF | +10% |
| Reaction Time | 12–24 hours | Maximizes conversion |
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., variable toxicity or receptor binding) require:
- Standardized Assays : Use pharmacopeial protocols (e.g., USP methods for purity ≥98.5%) to ensure reproducibility .
- Meta-Analysis : Cross-reference data from PubChem, NIST, and peer-reviewed studies to identify outliers .
- Toxicology Profiling : Address missing acute toxicity data (common in SDS gaps) via in vitro assays (e.g., HepG2 cell viability) .
Basic: What are the stability considerations and storage recommendations?
Answer:
- Hygroscopicity : Store in airtight containers under argon to prevent moisture absorption .
- Temperature : –20°C for long-term stability; avoid >25°C to prevent hydrochloride salt degradation .
- Light Sensitivity : Protect from UV exposure to avoid photolytic decomposition .
Advanced: What strategies elucidate reaction mechanisms in key synthetic steps?
Answer:
Mechanistic studies involve:
- Isotopic Labeling : Use D₂O in Wolff-Kishner reduction to track hydrazone intermediate formation .
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-determining steps (e.g., acylation vs. reduction) .
- Computational Modeling : DFT calculations to map transition states in Friedel-Crafts reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
